N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 4-acetylphenyl group, a 6-methyl-substituted pyrimidine ring, and a 4-methylpiperidin-1-yl moiety linked via an oxyacetamide bridge. The 4-acetylphenyl group may enhance hydrogen bonding interactions with biological targets, while the 4-methylpiperidinyl substituent contributes to basicity and solubility .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-8-10-25(11-9-14)21-22-15(2)12-20(24-21)28-13-19(27)23-18-6-4-17(5-7-18)16(3)26/h4-7,12,14H,8-11,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQPDDHZJFDRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H26N4O3
- Molecular Weight : 370.45 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit its biological effects through various mechanisms:
- Inhibition of Kinases : It has been suggested that compounds with similar structures can inhibit specific kinases involved in cell signaling pathways, such as p38 mitogen-activated protein kinase (MAPK) .
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular communication and signal transduction .
- Antioxidant Activity : Some related compounds have shown potential antioxidant properties, which can contribute to their therapeutic effects in oxidative stress-related diseases.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives of N-(4-acetylphenyl) have demonstrated cytotoxic effects against various cancer cell lines, suggesting a possible application in oncology .
Neuropharmacological Effects
The presence of a piperidine moiety indicates potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders .
Case Study 1: In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: In Vivo Efficacy
In vivo studies reported that administration of the compound in rodent models led to reduced tumor growth rates compared to control groups. These findings support its potential as an anticancer agent and warrant further investigation into its pharmacokinetics and toxicity profiles.
Data Summary Table
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes an acetylphenyl group and a pyrimidine derivative, which may contribute to its biological activity. The presence of a piperidine ring suggests potential interactions with neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor progression. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neurological Disorders
The piperidine component of the compound suggests potential applications in treating neurological disorders. Research has shown that related compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety . The interaction with G protein-coupled receptors (GPCRs) may enhance its neuroprotective effects .
Anti-inflammatory Properties
Compounds with similar chemical frameworks have been studied for their anti-inflammatory effects, particularly as inhibitors of cyclooxygenase enzymes (COX). Such activity can be beneficial in treating inflammatory diseases and conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A study published in the British Journal of Pharmacology evaluated a series of pyrimidine derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that further development could lead to new anticancer therapies .
Case Study 2: Neuropharmacological Effects
Research conducted on piperidine derivatives highlighted their ability to cross the blood-brain barrier and interact with serotonin receptors, leading to anxiolytic effects in animal models. This suggests that this compound may have similar neuroactive properties worth exploring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Key Difference: Replacement of the 4-acetylphenyl group with a 2-fluorophenyl. However, the absence of the acetyl group reduces hydrogen-bonding capacity, which may lower target affinity compared to the parent compound .
- N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Key Difference: Substitution with a 5-chloro-2-methylphenyl group. Molecular weight (388.9 g/mol) is marginally higher than the target compound (~380 g/mol), which may affect pharmacokinetic properties .
Variations in the Pyrimidine Substituents
- N-(4-Acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide (): Key Difference: Replacement of the pyrimidine oxy group with a thioether linkage. Impact: The sulfur atom increases polar surface area and may enhance resistance to enzymatic hydrolysis.
- 2-((2-(4-Acetylphenyl)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (): Key Difference: Amino linkage instead of oxygen and incorporation of a dioxopiperidinyl isoindolinyl group. The isoindolinyl moiety introduces rigidity, which might enhance selectivity for proteolysis-targeting chimeras (PROTACs) .
Heterocyclic Modifications
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or alkylation reactions, with yields ranging from 70–86% depending on substituents .
- Biological Activity: Fluorinated analogs () show improved pharmacokinetic profiles, while thioether derivatives () exhibit prolonged half-lives in vitro. The target compound’s acetyl group correlates with higher binding affinity in kinase inhibition assays compared to non-acetylated variants .
- Structural Insights : X-ray crystallography of related pyrimidines () reveals that substituents like methoxyphenyl and fluorophenyl influence dihedral angles and hydrogen-bonding networks, which could guide rational design for enhanced potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
